REACTION_CXSMILES
|
[NH2:1][CH2:2][CH2:3][CH2:4][OH:5].CN1CCOCC1.[O:13]=[P:14](Cl)(Cl)Cl.Cl.[Cl:19][CH2:20][CH2:21][NH:22][CH2:23][CH2:24][Cl:25]>>[CH2:3]1[CH2:4][O:5][P:14]([N:22]([CH2:23][CH2:24][Cl:25])[CH2:21][CH2:20][Cl:19])(=[O:13])[NH:1][CH2:2]1 |f:3.4|
|
Name
|
|
Quantity
|
2.1 g
|
Type
|
reactant
|
Smiles
|
NCCCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1CCOCC1
|
Name
|
|
Quantity
|
4.3 g
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.ClCCNCCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is slowly dropped into the mixture
|
Type
|
STIRRING
|
Details
|
the mixture in the flask is stirred at room temperature for 15 hours
|
Duration
|
15 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture in the flask is heated to about 40° C.
|
Type
|
STIRRING
|
Details
|
stirred for 6 hours
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
(The conversion yield
|
Name
|
|
Type
|
|
Smiles
|
C1CNP(=O)(OC1)N(CCCl)CCCl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |